7-Methoxy-N-(4-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
7-METHOXY-N-(4-METHOXYPHENYL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-N-(4-METHOXYPHENYL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with methylene chloride under acidic conditions.
Amidation: The final step involves the reaction of the methoxylated benzodioxole with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-N-(4-METHOXYPHENYL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxyaniline derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-METHOXY-N-(4-METHOXYPHENYL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid: Similar structure but lacks the N-(4-methoxyphenyl) group.
N-(4-Methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide: Similar structure but lacks the methoxy group on the benzodioxole ring.
7-Methoxy-2H-1,3-benzodioxole-5-carboxamide: Similar structure but lacks the N-(4-methoxyphenyl) group.
Uniqueness
7-METHOXY-N-(4-METHOXYPHENYL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the presence of both methoxy groups and the N-(4-methoxyphenyl) group, which may contribute to its distinct biological activities and chemical properties
Properties
Molecular Formula |
C16H15NO5 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
7-methoxy-N-(4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H15NO5/c1-19-12-5-3-11(4-6-12)17-16(18)10-7-13(20-2)15-14(8-10)21-9-22-15/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
DBXWPHGLMYFAII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
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